2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

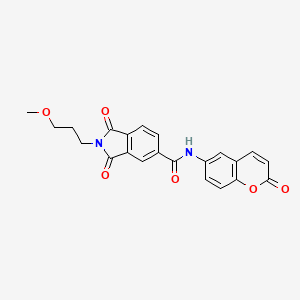

This compound features an isoindole-1,3-dione core (positions 1 and 3 ketone groups) with a 3-methoxypropyl substituent at position 2 and a carboxamide group at position 5 linked to a coumarin (2-oxo-2H-chromen-6-yl) moiety. The isoindole-dione scaffold is known for its planar aromatic structure, enabling π-π interactions, while the methoxypropyl chain may enhance solubility and modulate lipophilicity.

Properties

Molecular Formula |

C22H18N2O6 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide |

InChI |

InChI=1S/C22H18N2O6/c1-29-10-2-9-24-21(27)16-6-3-14(12-17(16)22(24)28)20(26)23-15-5-7-18-13(11-15)4-8-19(25)30-18/h3-8,11-12H,2,9-10H2,1H3,(H,23,26) |

InChI Key |

SMCQUPHBSQRHAD-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

Introduction of the Chromenyl Group: The chromenyl group is introduced via a condensation reaction with a suitable chromenone derivative.

Attachment of the Methoxypropyl Side Chain: The methoxypropyl side chain is attached through an alkylation reaction using a methoxypropyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl side chain or the chromenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Core Scaffold Modifications

Isoindole-dione derivatives are prevalent in medicinal chemistry due to their bioactivity. For example:

- 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole (): This analog replaces the methoxypropyl group with a sulfanyl-ethyl linker and a phenylethyl-quinazolinone moiety.

Coumarin-Linked Carboxamide vs. Other Moieties

The coumarin-carboxamide group in the target compound contrasts with simpler carboxamide derivatives:

- indole) influence receptor binding. Coumarin’s larger planar structure may favor interactions with hydrophobic enzyme pockets compared to smaller indole derivatives .

Methoxypropyl vs. Alkyl/Aryl Substituents

The 3-methoxypropyl chain at position 2 distinguishes the target compound from other alkyl/aryl-substituted isoindole-diones:

- 7-Methoxytryptamine (): A methoxy group on an indole ring enhances serotonin receptor affinity. In the target compound, the methoxypropyl chain may similarly modulate solubility and membrane permeability while avoiding excessive steric hindrance .

- Phenylethyl-quinazolinone (): Bulky aryl groups reduce solubility but improve target specificity via hydrophobic interactions. The methoxypropyl chain offers a compromise between hydrophobicity and flexibility .

Biological Activity

The compound 2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a member of the isoindole family, which has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C22H21NO6

- Molecular Weight : 395.4 g/mol

This compound features a complex arrangement of functional groups that contribute to its biological activity. The presence of methoxy and carbonyl groups is particularly significant in influencing its pharmacological properties.

Research indicates that isoindole derivatives, including this compound, exhibit a range of biological activities through various mechanisms:

- Cyclooxygenase Inhibition : The compound has shown potential as a cyclooxygenase (COX) inhibitor, particularly COX-2. In studies, it demonstrated greater inhibition than standard reference compounds such as meloxicam .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions .

- Anti-inflammatory Effects : Isoindole derivatives have been reported to modulate inflammatory pathways by influencing pro-inflammatory cytokines like TNF-α and IL-6 while enhancing anti-inflammatory markers such as IL-10 .

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that this compound does not exhibit significant cytotoxic effects within a concentration range of 10–90 µM. This is promising for its potential therapeutic use, indicating safety at these concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| COX Inhibition | Greater inhibition than meloxicam | |

| Antioxidant Activity | Scavenging ROS and RNS | |

| Cytotoxicity | No significant cytotoxicity (10–90 µM) |

Case Studies and Research Findings

Several studies have highlighted the biological activities of isoindole derivatives similar to our compound:

- Pharmacological Studies : A study on N-substituted isoindole derivatives showed effective COX inhibition and antioxidant activity, suggesting that structural modifications can enhance these properties .

- Molecular Docking Studies : Computational studies using molecular docking have indicated strong interactions between the compound and amino acids in the active site of COX enzymes, supporting its potential as a selective COX inhibitor .

- Therapeutic Potential : Given its anti-inflammatory and antioxidant properties, this compound may serve as a lead for developing new therapeutic agents for conditions like arthritis or other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.